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Abstract
Celgosivir is an orally bioavailable prodrug of castanospermine, a natural iminosugar analog

of glucose. It functions as a potent inhibitor of host α-glucosidase I, an essential enzyme in the

N-linked glycosylation pathway located in the endoplasmic reticulum. By targeting this host

enzyme, Celgosivir disrupts the proper folding of viral glycoproteins of a broad spectrum of

enveloped viruses, leading to the production of non-infectious virions. This host-targeted

mechanism offers a high barrier to the development of viral resistance. This document provides

an in-depth technical overview of Celgosivir, including its mechanism of action, virological and

clinical data, and detailed experimental protocols.

Introduction
The emergence of novel and re-emerging viral diseases necessitates the development of

broad-spectrum antiviral agents. Host-targeted antivirals (HTAs) represent a promising

strategy, as they are less susceptible to the development of resistance compared to direct-

acting antivirals (DAAs) that target viral proteins. Celgosivir (6-O-butanoyl-castanospermine) is

a leading example of an HTA. It is rapidly converted to its active form, castanospermine, in

vivo. Castanospermine inhibits the host enzyme α-glucosidase I, which is crucial for the initial

trimming of glucose residues from N-linked glycans on nascent glycoproteins.[1][2] This

inhibition leads to misfolding of viral envelope proteins and other glycoproteins, impairing viral

assembly and egress.[1][3] Celgosivir has demonstrated in vitro activity against a range of
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enveloped viruses, including dengue virus (DENV), hepatitis C virus (HCV), influenza virus, and

SARS-CoV-2.[2][4][5]

Mechanism of Action
Celgosivir's antiviral activity stems from its ability to disrupt the proper folding of viral

glycoproteins by inhibiting host α-glucosidase I.
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Caption: Celgosivir's Mechanism of Action in the ER.

As depicted in the signaling pathway, viral glycoproteins enter the endoplasmic reticulum (ER)

and are modified with a standard oligosaccharide precursor (Glc3Man9GlcNAc2). For proper

folding, this precursor must be trimmed by host α-glucosidases I and II. The resulting

monoglucosylated glycoprotein is recognized by the lectin chaperones calnexin and

calreticulin, which facilitate its correct folding.[6]
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Celgosivir, as its active metabolite castanospermine, inhibits α-glucosidase I, preventing the

initial glucose trimming. This leads to the accumulation of improperly folded glycoproteins.[6] In

the case of the dengue virus, this has been shown to cause misfolding and accumulation of the

non-structural protein 1 (NS1) in the ER.[1][3] This accumulation of misfolded proteins can

trigger the Unfolded Protein Response (UPR), a cellular stress response that can lead to

apoptosis.[3][7] Ultimately, the improperly folded viral glycoproteins are not incorporated into

new virions, or they result in the formation of non-infectious viral particles.

Quantitative Data
In Vitro Antiviral Activity
Celgosivir has demonstrated potent in vitro activity against a variety of enveloped viruses. The

following table summarizes key efficacy data.

Virus Cell Line Assay Type IC50 (µM) EC50 (µM)
Reference(s
)

Dengue Virus

(DENV-2)
- - - 0.2 [8]

Dengue Virus

(DENV-1, 3,

4)

- - - < 0.7 [8]

HIV-1 -
Glycoprotein

Processing
20 - [8]

BVDV (HCV

surrogate)
- Plaque Assay 16 - [8]

BVDV (HCV

surrogate)
-

Cytopathic

Effect Assay
47 - [8]

Preclinical In Vivo Efficacy (Dengue Mouse Model)
Studies in AG129 mice (deficient in interferon-α/β and -γ receptors) have been crucial in

evaluating the in vivo potential of Celgosivir against dengue virus.
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Animal Model Virus Strain
Dosing
Regimen

Outcome Reference(s)

AG129 Mice Lethal DENV
50 mg/kg twice

daily for 5 days

100% protection

from lethal

infection

[8]

AG129 Mice Lethal DENV
50, 25, or 10

mg/kg twice daily

More protective

than a single 100

mg/kg daily dose

[8]

AG129 Mice
DENV-1 and

DENV-2

Four-times daily

treatment

Significant

reduction in

viremia

[9]

Clinical Trial Data (Dengue Fever)
The CELADEN trial (NCT01619969) was a Phase 1b, randomized, double-blind, placebo-

controlled, proof-of-concept study to evaluate the efficacy and safety of Celgosivir in adult

patients with dengue fever.

Parameter
Celgosivir
Group (n=24)

Placebo Group
(n=26)

p-value Reference(s)

Mean Virological

Log Reduction

(VLR)

-1.86 (SD 1.07) -1.64 (SD 0.75) 0.203 [10]

Mean Area

Under the Fever

Curve (AUC)

54.92 (SD 31.04) 40.72 (SD 18.69) 0.973 [10]

Although the primary endpoints were not met, the trial demonstrated that Celgosivir was

generally safe and well-tolerated.[10]

Pharmacokinetics
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Pharmacokinetic studies have been conducted in both mice and humans. Celgosivir is rapidly

converted to its active metabolite, castanospermine.

Human Pharmacokinetics (CELADEN Trial)[11]

Parameter Value

Mean Cmax 5730 ng/mL (30.2 µM)

Mean Cmin 430 ng/mL (2.3 µM)

Half-life 2.5 (± 0.6) hours

Mouse Pharmacokinetics[12]

Parameter Observation

Metabolism Rapidly metabolized to castanospermine.

Potency
Celgosivir is approximately twice as potent as

castanospermine in vivo.

Experimental Protocols
Viral Yield Reduction Assay (Plaque Assay)
This assay is a standard method for quantifying the amount of infectious virus.
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Plaque Assay Protocol

Start

Seed host cells in multi-well plates
(e.g., BHK-21 or Vero cells)

Incubate to form a confluent monolayer

Prepare serial dilutions of virus samples

Infect cell monolayers with virus dilutions

Incubate for virus adsorption

Add semi-solid overlay medium
(e.g., containing carboxymethylcellulose or agar)

Incubate for several days to allow plaque formation

Fix cells and stain with crystal violet

Count plaques and calculate viral titer (PFU/mL)

End
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Caption: A generalized workflow for a viral plaque assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b15563195?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Detailed Steps:

Cell Seeding: Host cells permissive to the virus of interest (e.g., Vero or BHK-21 cells for

dengue virus) are seeded into multi-well plates to form a confluent monolayer.[13][14]

Virus Dilution and Infection: The virus stock is serially diluted, and the cell monolayers are

infected with these dilutions.

Adsorption: The plates are incubated for a period to allow the virus to attach to and enter the

cells.

Overlay: A semi-solid medium is added to restrict the spread of progeny virus to neighboring

cells, resulting in the formation of localized zones of cell death (plaques).[13]

Incubation: The plates are incubated for several days to allow for plaque development.[15]

Fixation and Staining: The cells are fixed and then stained with a dye such as crystal violet,

which stains living cells. Plaques appear as clear zones against a stained background.[14]

Quantification: The number of plaques is counted, and the viral titer is calculated in plaque-

forming units per milliliter (PFU/mL).[16]

Alpha-Glucosidase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the activity of α-

glucosidase I. A detailed protocol would typically involve:

Enzyme and Substrate Preparation: Purified α-glucosidase I and a suitable substrate (e.g., a

synthetic fluorescent or chromogenic substrate) are prepared in an appropriate buffer.

Inhibitor Incubation: The enzyme is pre-incubated with varying concentrations of the test

compound (e.g., castanospermine).

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

Signal Detection: The product formation is monitored over time by measuring the change in

fluorescence or absorbance.
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Data Analysis: The rate of reaction is calculated for each inhibitor concentration, and the

IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) is

determined.

Conclusion
Celgosivir represents a significant advancement in the field of host-targeted antiviral therapy.

Its broad-spectrum in vitro activity and its defined mechanism of action make it a valuable tool

for research and a potential candidate for further clinical development, particularly in the

context of combination therapies. While the initial clinical trial for dengue did not meet its

primary endpoints, the safety profile was favorable, and pharmacokinetic data from the trial are

informing the design of future studies with optimized dosing regimens.[17][18] The continued

investigation of Celgosivir and other HTAs is crucial for the development of effective

countermeasures against a wide range of viral threats.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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